Nordihydroguaiaretic acid

Catalog No.
S547942
CAS No.
500-38-9
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nordihydroguaiaretic acid

CAS Number

500-38-9

Product Name

Nordihydroguaiaretic acid

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3

InChI Key

HCZKYJDFEPMADG-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Solubility

1.36e-02 g/L

Synonyms

(R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol, Acid, meso-Nordihydroguaiaretic, Actinex, Dihydronorguaiaretic Acid, Masoprocol, meso Nordihydroguaiaretic Acid, meso-Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, (R*,S*)-Isomer

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O

Description

The exact mass of the compound Nordihydroguaiaretic acid is 302.15181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682984. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans. It belongs to the ontological category of nordihydroguaiaretic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

NDGA has been shown to exhibit antioxidant properties in laboratory studies. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases. Studies have found that NDGA can scavenge free radicals and prevent oxidative stress in cells [].

Anti-inflammatory Effects

Research suggests that NDGA may possess anti-inflammatory properties. Studies have observed NDGA's ability to reduce inflammation markers in cells and animal models []. However, more research is needed to understand how this might translate to human applications.

Nordihydroguaiaretic acid is a natural compound primarily derived from the creosote bush (Larrea tridentata), a plant native to arid regions of North America. This compound is classified as a lignan, characterized by its phenylpropane dimer structure linked by a bond between positions C8 and C8′. It is recognized for its extensive pharmacological properties, including antioxidant and anti-inflammatory effects, making it a subject of interest in herbal medicine and various clinical applications .

NDGA exhibits various biological effects, including antioxidant, anti-inflammatory, and anticancer properties. The exact mechanisms underlying these effects are still being explored. Some studies suggest that NDGA may work by inhibiting certain enzymes, like lipoxygenase, involved in inflammatory processes [, ]. Additionally, it may regulate cellular signaling pathways that influence cell growth and survival [].

Nordihydroguaiaretic acid undergoes several chemical transformations, particularly involving its catechol rings. At physiological pH, it rapidly auto-oxidizes to form semi-quinone radicals, which can further oxidize to ortho-quinones. These reactive species can interact with cellular components, including proteins and glutathione, leading to the formation of adducts that may alter signaling pathways and contribute to both cytoprotective and cytotoxic effects . The redox cycling of nordihydroguaiaretic acid is critical in mediating its biological activity, as it can generate reactive oxygen species under certain conditions .

Nordihydroguaiaretic acid exhibits significant biological activities:

  • Antioxidant Properties: It effectively scavenges various reactive oxygen species, including peroxynitrite, singlet oxygen, hydroxyl radicals, and superoxide anions. This property helps mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects: The compound selectively inhibits the activity of 5-lipoxygenase, reducing the synthesis of inflammatory mediators such as leukotrienes and prostaglandins .
  • Cytotoxicity: While it has protective effects at low concentrations, high doses can lead to oxidative stress and cellular damage due to superoxide generation and depletion of glutathione .

Nordihydroguaiaretic acid can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves alkaline extraction from the dried leaves of Larrea tridentata, which yields a crude extract rich in nordihydroguaiaretic acid.
  • Chemical Synthesis: Synthetic routes have been developed that involve the chemical oxidation of o-catechols to form reactive o-quinone functionalities, which can polymerize into nordihydroguaiaretic acid .

Studies have shown that nordihydroguaiaretic acid interacts with various biological systems:

  • It enhances glutamate uptake and upregulates glutamate transporter expression levels .
  • Its antioxidant properties help prevent oxidative damage in cellular models exposed to toxic agents like ozone and ferric nitrilotriacetate .
  • Interaction with cysteine residues in proteins may trigger protective signaling pathways through NRF2 activation while also posing risks of cytotoxicity at elevated concentrations .

Nordihydroguaiaretic acid shares structural similarities with other lignans and phenolic compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
MasoprocolLignanAntineoplastic agent; similar activity profile.
TerameprocolSynthetic lignanUsed in cancer treatment; shares some pharmacological effects with nordihydroguaiaretic acid.
EnterodiolEnterolignanProduced from dietary lignans; exhibits phytoestrogen activity but lacks direct antioxidant properties like nordihydroguaiaretic acid.
EnterolactoneEnterolignanSimilar metabolic pathway; known for estrogenic effects but less studied for antioxidant properties.

Nordihydroguaiaretic acid is unique due to its potent dual role as both an antioxidant and a pro-oxidant depending on concentration, which distinguishes it from other compounds in its class .

Biosynthetic Pathway in Creosote Bush (Larrea tridentata)

The biosynthesis of nordihydroguaiaretic acid in creosote bush represents a sophisticated metabolic pathway that transforms simple aromatic amino acid precursors into complex lignan structures [1] [2]. The pathway begins with the phenylpropanoid pathway, where phenylalanine serves as the primary precursor through the action of phenylalanine ammonia-lyase [1] [3]. This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid, which undergoes subsequent modifications to produce phenylpropanoid intermediates.

A distinctive feature of nordihydroguaiaretic acid biosynthesis in creosote bush is the utilization of allylphenol precursors rather than the more common monolignol-derived pathways found in other plant species [1]. The pathway proceeds through the formation of E-p-anol as a key intermediate, which undergoes regio-specific 8-8' coupling to generate furanolignans including larreatricin, 3,3'-didemethoxyverrucosin, meso-3,3'-didemethoxynectandrin B, and 8'-epi-larreatricin [1].

Radiochemical precursor administration experiments using l-[U-14C]phenylalanine in creosote bush seedlings revealed that this precursor is primarily metabolized into [14C]-nordihydroguaiaretic acid, [14C]-3-O-methyl nordihydroguaiaretic acid, [14C]-dihydroguaiaretic acid, and related lignan derivatives [1]. The highest incorporation levels were observed in nordihydroguaiaretic acid even after one-hour metabolism, indicating the central importance of this pathway in creosote bush secondary metabolism.

The biosynthetic scheme demonstrates that larreatricin serves as a central intermediate in the pathway to nordihydroguaiaretic acid formation [1]. This intermediate undergoes subsequent enzymatic transformations, including aromatic ring hydroxylations, to generate the final meso-lignan structure of nordihydroguaiaretic acid. The pathway exhibits remarkable regio-specific control, with all known creosote bush lignans linked via 8-8' bonds rather than alternative coupling patterns.

Enantio-specific Polyphenol Oxidase Involvement

The central enzymatic mechanism in nordihydroguaiaretic acid biosynthesis involves a highly specialized enantio-specific polyphenol oxidase that catalyzes the conversion of (+)-larreatricin into (+)-3'-hydroxylarreatricin [1]. This enzyme, designated as (+)-larreatricin hydroxylase, was purified approximately 1,700-fold to apparent homogeneity from creosote bush tissue and represents the first documented case of enantio-specificity in polyphenol oxidase enzymes.

The polyphenol oxidase exhibits strict substrate specificity, accepting only the (+)-enantiomer of larreatricin while the corresponding (-)-enantiomer remains unmetabolized [1]. This enantio-specific recognition is demonstrated through chiral high-performance liquid chromatography analysis, which confirmed that only the (+)-larreatricin antipode is depleted during enzymatic hydroxylation. The enzymatic product, (+)-3'-hydroxylarreatricin, is formed essentially solely as the (+)-antipode, providing unequivocal proof of the enantio-specific nature of this transformation.

The enzyme requires ascorbic acid as a cofactor for optimal activity and operates through a copper-dependent mechanism characteristic of polyphenol oxidases [1]. The molecular structure includes conserved histidine residues at positions 188, 197, 319, 323, and 353, which are presumed to be involved in copper binding. The regiochemistry of catalysis was unambiguously established through nuclear magnetic resonance spectroscopic analyses, confirming the specific hydroxylation at the 3' position of the aromatic ring.

Post-translational processing plays a crucial role in enzyme activation, with the removal of an 8.7-kilodalton N-terminal transit peptide and a 17-kilodalton C-terminal peptide [1]. This processing reduces the enzyme from its initial 66-kilodalton gene product to a 43-kilodalton active form. The N-terminal domain is rich in serine residues followed by a central charged amino acid region, while the C-terminal region contains a hydrophobic putative thylakoid transfer domain.

Lignan Biosynthesis Mechanisms

8-8' Coupling Control

The formation of nordihydroguaiaretic acid relies fundamentally on the precise control of 8-8' coupling between phenylpropanoid precursors [4] [1]. This coupling mechanism represents a highly regulated process that determines both the regiochemistry and stereochemistry of the resulting lignan structures. The 8-8' coupling mode is characterized by the formation of a carbon-carbon bond between the beta positions of two phenylpropanoid units, creating the characteristic dibenzylbutane backbone of nordihydroguaiaretic acid.

The molecular basis of 8-8' coupling control involves the spatial orientation of phenoxy radical intermediates within the enzyme active site [4] [5]. Protein binding sites create specific geometric constraints that favor 8-8' coupling over alternative coupling modes such as 8-5' or 8-O-4' linkages. The binding pockets are precisely sized to accommodate two substrate molecules in their extended, planar all-trans-conformation, positioning them optimally for 8-8' coupling at the rere face.

Dirigent proteins play a crucial role in mediating the regio-specific coupling process [4] [5]. These proteins lack catalytically active oxidative centers but serve to bind and orient monolignol-derived free-radical species generated by oxidases. The dirigent protein mechanism ensures stereoselectivity in radical coupling by providing a template that guides the precise alignment of reactive intermediates. This template effect is essential for achieving the high regio-specificity observed in creosote bush lignan biosynthesis.

The coupling control mechanism also involves the formation of bis-quinone methide intermediates that are electron deficient at specific carbon positions [5]. These intermediates undergo nucleophilic attack by terminal hydroxyl groups of propionyl side chains, leading to cyclization of furan rings and rearomatization of cyclohexadienones. The large increase in pi stabilization energy provides the driving force for this process and contributes to the instability of reaction intermediates.

Stereo-selective Coupling

Stereo-selective coupling in nordihydroguaiaretic acid biosynthesis is achieved through the coordinated action of enantio-specific enzymes and dirigent proteins that control the three-dimensional arrangement of coupling substrates [4] [5]. The stereo-selectivity is directly linked to the regio-selective 8-8' coupling mechanism, where the spatial orientation of aromatic rings determines the final stereochemical outcome.

The enantio-specific polyphenol oxidase exhibits remarkable specificity for the (+)-enantiomer of larreatricin, while completely excluding the (-)-enantiomer from the active site [1]. This discrimination is achieved through specific protein-substrate interactions that recognize the three-dimensional structure of the substrate molecule. The enzyme active site contains asymmetric binding elements that create an energetically favorable environment only for the correct enantiomer.

Dirigent proteins contribute to stereo-selective coupling by providing distinct binding pockets that accommodate substrate molecules in specific orientations [5]. The two-lobed pocket structure allows for the precise positioning of two substrate molecules with their C8 and C8' positions juxtaposed for coupling. The protein side chains create an asymmetric environment that favors one stereochemical outcome over others, leading to the formation of specific enantiomers.

The stereo-selective mechanism operates through the control of si-si versus re-re face coupling modes [5]. When coupling occurs at the re-re face, the resulting bis-quinone methide has S,S-configuration, leading to (-)-enantiomer formation after cyclization. Conversely, si-si coupling yields R,R-configured bis-quinone methide and (+)-enantiomer products. The protein environment determines which coupling mode is energetically favored, thereby controlling the stereochemical outcome of the reaction.

Regulatory Mechanisms of Nordihydroguaiaretic Acid Production in Plants

The regulation of nordihydroguaiaretic acid production in creosote bush involves multiple interconnected mechanisms operating at transcriptional, post-transcriptional, and enzymatic levels [6] [7] [8]. Environmental factors play a primary role in modulating biosynthesis, with light quality and intensity serving as major regulatory signals. Blue light irradiance has been identified as particularly important for phenolic compound accumulation, operating through cryptochrome-mediated signaling pathways.

Transcriptional regulation involves the coordinated expression of genes encoding key biosynthetic enzymes, including phenylalanine ammonia-lyase, polyphenol oxidase, and related phenylpropanoid pathway components [3] [6]. The expression patterns of these genes are controlled by transcription factors that respond to environmental stimuli and developmental signals. Light-activated photoreceptors interact with transcriptional regulatory complexes to modulate gene expression levels in response to changing environmental conditions.

Hormonal regulation represents another critical control mechanism, with abscisic acid playing a particularly important role in coordinating nordihydroguaiaretic acid biosynthesis with plant stress responses [7] [9]. The application of nordihydroguaiaretic acid itself can modulate phytohormone-related gene expression, creating feedback loops that fine-tune production levels. This regulation involves the modulation of auxin signaling pathways, gibberellin-related gene activity, and ethylene transcriptional activator gene expression.

Metabolic regulation occurs through substrate availability and product feedback mechanisms [6]. The phenylpropanoid pathway provides the precursor supply for nordihydroguaiaretic acid biosynthesis, and regulation at this level can significantly impact final product accumulation. Enzymatic regulation involves the modulation of polyphenol oxidase activity through cofactor availability, post-translational modifications, and compartmentalization effects that control enzyme accessibility to substrates.

Developmental stage-specific regulation ensures that nordihydroguaiaretic acid production is coordinated with plant growth and tissue differentiation [6]. This temporal control involves the programmed expression of biosynthetic genes and the allocation of metabolic resources to secondary metabolite production. Stress-responsive regulation allows plants to increase nordihydroguaiaretic acid production in response to biotic and abiotic challenges, providing enhanced protection against oxidative damage and pathogen attack.

Regulatory FactorMechanismTargetEffect on Production
Light Quality (Blue)Cryptochrome signalingGene expressionIncreased biosynthesis
Abscisic AcidHormonal signalingEnzyme activityEnhanced production
Developmental StageTemporal controlResource allocationStage-specific synthesis
Environmental StressStress responsePathway activationInduced accumulation
Substrate AvailabilityMetabolic controlPrecursor supplyProduction limitation
EnzymeSubstrate SpecificityProductRegulation Type
Polyphenol Oxidase(+)-Larreatricin(+)-3'-HydroxylarreatricinEnantio-specific
Phenylalanine Ammonia-lyasePhenylalanineCinnamic acidTranscriptional
Dirigent ProteinsConiferyl alcoholStereoselective dimersStereoselective
Phenylpropanoid EnzymesVarious precursorsPathway intermediatesMulti-level

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

LogP

5.8
5.8

Appearance

Solid powder

Melting Point

185.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BO8G1BYQU

GHS Hazard Statements

Aggregated GHS information provided by 323 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated).

Pharmacology

Masoprocol is a novel antineoplastic agent. It is not known exactly how masoprocol works. Laboratory experiments have shown that masoprocol prevents cells similar to the ones found in actinic keratoses from multiplying. Masoprocol was withdrawn from the U.S. market in June 1996.
Masoprocol is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. Masoprocol directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, masoprocol inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species.

MeSH Pharmacological Classification

Antioxidants

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX10 - Masoprocol

Mechanism of Action

Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR [HSA:1956] [KO:K04361]

Pictograms

Irritant

Irritant

Other CAS

27686-84-6

Absorption Distribution and Excretion

Less than 1%-2% is absorbed through the skin over a 4-day period following application.

Wikipedia

Nordihydroguaiaretic_acid

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

General Manufacturing Information

1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-: INACTIVE

Dates

Last modified: 08-15-2023

First report of antiviral activity of nordihydroguaiaretic acid against Fort Sherman virus (Orthobunyavirus)

Florencia Martinez, María Laura Mugas, Juan Javier Aguilar, Juliana Marioni, Marta Silvia Contigiani, Susana C Núñez Montoya, Brenda S Konigheim
PMID: 33444704   DOI: 10.1016/j.antiviral.2020.104976

Abstract

The genus Orthobunyavirus are a group of viruses within arbovirus, with a zoonotic cycle, some of which could lead to human infection. A characteristic of these viruses is their lack of antiviral treatment or vaccine for its prevention. The objective of this work was to study the in vitro antiviral activity of nordihydroguaiaretic acid (NDGA), the most important active compound of Larrea divaricata Cav. (Zigophyllaceae), against Fort Sherman virus (FSV) as a model of Orthobunyavirus genus. At the same time, the effect of NDGA as a lipolytic agent on the cell cycle of this viral model was assessed. The method of reducing plaque forming units on LLC-MK2 cells was used to detect the action of NDGA on CbaAr426 and SFCrEq231 isolates of FSV. NDGA did not show virucidal effect, but it had antiviral activity with a similar inhibition in both isolates, which was dose dependent. It was established that the NDGA has a better inhibition 1-h post-internalization (p.i.), showing a different behavior in each isolate, which was dependent upon the time p.i. Since virus multiplication is dependent on host cell lipid metabolism, the antiviral effect of NDGA has been previously related to its ability to disturb the lipid metabolism, probably by interfering with the 5-lipoxigenase (5-LOX) and the sterol regulatory element-binding proteins (SREBP) pathway. We determined by using caffeic acid, a 5-LOX inhibitor, that the inhibition of this enzyme negatively affected the FSV replication; and by means of resveratrol, a SREBP1 inhibitor, it was showed that the negative regulation of this pathway only had action on the SFCrEq231 reduction. In addition, it was proved that the NDGA acts intracellularly, since it showed the ability to incorporate into LLC-MK2 cells. The information provided in this work converts the NDGA into a compound with antiviral activity in vitro against FSV (Orthobunyavirus), which can be subjected to structural modifications in the future to improve the activity.


Anthocyanin accumulation is initiated by abscisic acid to enhance fruit color during fig (Ficus carica L.) ripening

Kumar Lama, Guy Harlev, Hadas Shafran, Reut Peer, Moshe A Flaishman
PMID: 32554070   DOI: 10.1016/j.jplph.2020.153192

Abstract

Fig fruit is well-known for its attractive flavor, color, and nutritional and medicinal value. Anthocyanin contributes to the fruit's color and constitutes a high percentage of the total antioxidant content of the fig fruit. We quantified the major anthocyanins and characterized the expression levels of anthocyanin-biosynthesis and transcription factor genes in fruit treated on-tree with exogenous abscisic acid (ABA) or ethephon, or the ABA inhibitors nordihydroguaiaretic acid (NDGA) or fluridone. The major anthocyanins cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside were found in significantly higher quantities in exogenous ABA- and ethephon-treated fruit, with early dark purple color compared to the controls. On the other hand, NDGA- and fluridone-treated fruit had significantly lower amounts of anthocyanins, with less purple color coverage than controls. Expression levels of the anthocyanin-biosynthesis genes FcPAL, FcCHS2, FcCHI, FcF3H, FcDFR, FcANS, FcUFGT and Fc3RT were upregulated by exogenous ABA and ethephon treatment, and downregulated by NDGA and fluridone treatment. The MYB-bHLH-WD40 complex-related genes of ripe fig fruit were identified. In particular, FcMYB113 was strongly upregulated by exogenous ABA and ethephon, and strongly downregulated by NDGA and fluridone. In addition, moderate upregulation of FcGL3 and FcWD40 was observed with exogenous ABA and ethephon treatment, and moderate downregulation in NDGA- and fluridone-treated fruit. These results indicate that ABA can initiate anthocyanin biosynthesis, which ultimately improves the color and nutritional value of fig fruit, enhancing their attractiveness to consumers.


Nordihydroguaiaretic Acid in Therapeutics: Beneficial to Toxicity Profiles and the Search for its Analogs

Geraldine Sandana Mala John, Satoru Takeuchi, Ganesh Venkatraman, Suresh Kumar Rayala
PMID: 31642411   DOI: 10.2174/1568009619666191022141547

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant lignan obtained from creosote bush, Larrea tridentata and is known to possess antioxidant, anticancer activities and is used in traditional medicine in North America and Mexico. However, its prolonged consumption leads to liver damage and kidney dysfunction. Despite its toxicity and side effects, there is little awareness to forbid its consumption and its use in the treatment of medical ailments has continued over the years. Several reports discuss its therapeutic efficiency and its medical applications have tremendously been on the rise to date. There has been a recent surge of interest in the chemical synthesis of NDGA derivatives for therapeutic applications. NDGA derivatives have been developed as better alternatives to NDGA. Although several NDGA derivatives have been chemically synthesized as evidenced by recent literature, there is a paucity of information on their therapeutic efficacies. This review is to highlight the medicinal applications of NDGA, its toxicity evaluations and discuss the chemical derivatives of NDGA synthesized and studied so far and suggest to continue research interests in the development of NDGA analogs for therapeutic applications. We suggest that NDGA derivatives should be investigated more in terms of chemical synthesis with preferred conformational structures and exploit their biological potentials with future insights to explore in this direction to design and develop structurally modified NDGA derivatives for potential pharmacological properties.


Nordihydroguaiaretic acid reduces secondary organ injury in septic rats after cecal ligation and puncture

Michael E Zubrow, Susan S Margulies, Nadir Yehya
PMID: 32790786   DOI: 10.1371/journal.pone.0237613

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant extract that has been shown to act as a free radical scavenger and pluripotent inhibitor of pro-inflammatory cytokines, two major cellular processes involved in the pathophysiology of sepsis. We investigated whether NDGA would improve markers of organ injury as well as survival in a rodent model of sepsis.
Abdominal sepsis was induced by cecal ligation and double puncture (CLP) in male Sprague-Dawley rats. NDGA was administered either at the time of injury (pre-) or 6 hours later (post-treatment). A sham surgery group and a vehicle only group were also followed as controls. Blood and lung tissue were collected 24 h after CLP. Lung tissue was used for histopathologic analysis and to measure pulmonary edema. Arterial oxygenation was measured directly to generate PaO2/FiO2, and markers of renal injury (blood urea nitrogen), liver injury (alanine aminotransferase), and tissue hypoxia (lactate) were measured. In a separate set of animals consisting of the same treatment groups, animals were followed for up to 36 hours for survival.
NDGA pre-treatment resulted in improved oxygenation, less lung edema, lower lactate, lower BUN, and reduced histologic lung injury. NDGA post-treatment resulted in less lung edema, lower lactate, lower BUN, and less histologic lung injury, but did not significantly change oxygenation. None of the NDGA treatment groups statistically affected ALT or creatinine. NDGA pre-treatment showed improved survival compared with control CLP animals at 36 hours, while post-treatment did not.
NDGA represents a novel pleiotropic anti-inflammatory agent with potential clinical utility for modulation of organ injury secondary to sepsis.


Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol

Jin-Hee Kim, Jimin Lee, Hyesoo Jeong, Mi Seo Bang, Jin-Hyun Jeong, Minsun Chang
PMID: 33916785   DOI: 10.3390/molecules26072060

Abstract

Nordihydroguaiaretic acid (NDGA) is a major lignan metabolite found in
spp., which are widely used in South America to treat various diseases. In breast tissue, estradiol is metabolized to the catechol estrogens such as 4-hydroxyestradiol (4-OHE
), which have been proposed to be cancer initiators potentially involved in mammary carcinogenesis. Catechol-
-methyltransferase (COMT) catalyzes the
methylation of catechol estrogens to their less toxic methoxy derivatives, such as 4-
-methylestradiol (4-MeOE
). The present study investigated the novel biological activities of NDGA in relation to COMT and the effects of COMT inhibition by NDGA on 4-OHE
-induced cyto- and genotoxicity in MCF-7 human breast cancer cells. Two methoxylated metabolites of NDGA, 3-
-methylNDGA (3-MNDGA) and 4-
methyl NDGA (4-MNDGA), were identified in the reaction mixture containing human recombinant COMT, NDGA, and cofactors.
values for the COMT-catalyzed metabolism of NDGA were 2.6 µM and 2.2 µM for 3-MNDGA and 4-MNDGA, respectively. The COMT-catalyzed methylation of 4-OHE
was inhibited by NDGA at an IC
of 22.4 µM in a mixed-type mode of inhibition by double reciprocal plot analysis. Molecular docking studies predicted that NDGA would adopt a stable conformation at the COMT active site, mainly owing to the hydrogen bond network. NDGA is likely both a substrate for and an inhibitor of COMT. Comet and apurinic/apyrimidinic site quantitation assays, cell death, and apoptosis in MCF-7 cells showed that NDGA decreased COMT-mediated formation of 4-MeOE
and increased 4-OHE
-induced DNA damage and cytotoxicity. Thus, NDGA has the potential to reduce COMT activity in mammary tissues and prevent the inactivation of mutagenic estradiol metabolites, thereby increasing catechol estrogen-induced genotoxicities.


Facile synthesis and nanoscale features of a nanostructured nordihydroguaiaretic acid analog for therapeutic applications

Geraldine Sandana Mala John, Veena Kumari Vuttaradhi, Satoru Takeuchi, Ravi Shankar Pitani, Ganesh Venkatraman, Suresh Kumar Rayala
PMID: 32410712   DOI: 10.1186/s12951-020-00628-z

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant lignan obtained from creosote bush, known to possess anti-oxidant, anti-cancer and anti-viral activities and is being used in traditional medicine. However, toxicity studies indicated liver and kidney damage despite its immense medicinal properties. There has been a recent increase of curiosity in the chemical synthesis of NDGA derivatives for therapeutic applications. NDGA derivatives have been developed as better alternatives to NDGA and for targeted delivery to the site of tissue by chemical derivatives. In this regard, an analog of NDGA, Acetyl NDGA (Ac-NDGA), has been synthesized based on a previous procedure and formulated as a nanostructured complex with Polycaprolactone/Polyethylene glycol polymer matrices, by o/w solvent evaporation method.
The drug-incorporated polymeric nanospheres exhibited a drug load of 10.0 ± 0.5 µg drug per mg of nanospheres in acetonitrile solvent with 49.95 ± 10% encapsulation efficiency and 33-41% drug loading capacity with different batches of nanospheres preparation. The in vitro drug release characteristics indicated 82 ± 0.25% drug release at 6 h in methanol. Further, the nanospheres have been characterized extensively to evaluate their suitability for therapeutic delivery.
The present studies indicate a new and efficient formulation of the nanostructured AcNDGA with good therapeutic potential.


Modification of human pericardium by chemical crosslinking

E Filová, L Staňková, A Eckhardt, J Svobodová, J Musílková, J Pala, D Hadraba, E Brynda, M Koňařík, J Pirk, L Bačáková
PMID: 31852209   DOI: 10.33549/physiolres.934335

Abstract

Autologous and allogenic human pericardia used as biomaterials for cardiovascular surgery are traditionally crosslinked with glutaraldehyde. In this work, we have evaluated the resistivity to collagenase digestion and the cytotoxicity of human pericardium crosslinked with various concentrations of glutaraldehyde in comparison with pericardium crosslinked by genipin, nordihydroguaiaretic acid, tannic acid, and in comparison with unmodified pericardium. Crosslinking retained the wavy-like morphology of native pericardium visualized by second harmonic generation microscopy. The collagenase digestion products were analyzed using SDS-PAGE, capillary electrophoresis, and a hydroxyproline assay. Glutaraldehyde and genipin crosslinking protected the native pericardium efficiently against digestion with collagenase III. Only low protection was provided by the other crosslinking agents. The cytotoxicity of crosslinked pericardium was evaluated using xCELLigence by monitoring the viability of porcine valve interstitial cells cultured in eluates from crosslinked pericardium. The highest cell index, reflecting both the number and the shape of the monitored cells was observed in eluates from genipin. Crosslinking pericardium grafts with genipin therefore seems to be a promising alternative procedure to the traditional crosslinking with glutaraldehyde, because it provides similarly high protection against degradation with collagenase, without cytotoxic effects.


α-Conotoxins Enhance both the In Vivo Suppression of Ehrlich carcinoma Growth and In Vitro Reduction in Cell Viability Elicited by Cyclooxygenase and Lipoxygenase Inhibitors

Alexey V Osipov, Tatiana I Terpinskaya, Tatsiana Yanchanka, Tatjana Balashevich, Maxim N Zhmak, Victor I Tsetlin, Yuri N Utkin
PMID: 32272633   DOI: 10.3390/md18040193

Abstract

Several biochemical mechanisms, including the arachidonic acid cascade and activation of nicotinic acetylcholine receptors (nAChRs), are involved in increased tumor survival. Combined application of inhibitors acting on these two pathways may result in a more pronounced antitumor effect. Here, we show that baicalein (selective 12-lipoxygenase inhibitor), nordihydroguaiaretic acid (non-selective lipoxygenase inhibitor), and indomethacin (non-selective cyclooxygenase inhibitor) are cytotoxic to Ehrlich carcinoma cells in vitro. Marine snail α-conotoxins PnIA, RgIA and ArIB11L16D, blockers of α3β2/α6β2, α9α10 and α7 nAChR subtypes, respectively, as well as α-cobratoxin, a blocker of α7 and muscle subtype nAChRs, exhibit low cytotoxicity, but enhance the antitumor effect of baicalein 1.4-fold after 24 h and that of nordihydroguaiaretic acid 1.8-3.9-fold after 48 h of cell cultivation. α-Conotoxin MII, a blocker of α6-containing and α3β2 nAChR subtypes, increases the cytotoxic effect of indomethacin 1.9-fold after 48 h of cultivation. In vivo, baicalein, α-conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival; these effects are greatly enhanced by the combined application of α-conotoxin MII with indomethacin or conotoxin PnIA with baicalein. Thus, we show, for the first time, antitumor synergism of α-conotoxins and arachidonic acid cascade inhibitors.


Lignans and Their Derivatives from Plants as Antivirals

Qinghua Cui, Ruikun Du, Miaomiao Liu, Lijun Rong
PMID: 31906391   DOI: 10.3390/molecules25010183

Abstract

Lignans are widely produced by various plant species; they are a class of natural products that share structural similarity. They usually contain a core scaffold that is formed by two or more phenylpropanoid units. Lignans possess diverse pharmacological properties, including their antiviral activities that have been reported in recent years. This review discusses the distribution of lignans in nature according to their structural classification, and it provides a comprehensive summary of their antiviral activities. Among them, two types of antiviral lignans-podophyllotoxin and bicyclol, which are used to treat venereal warts and chronic hepatitis B (CHB) in clinical, serve as examples of using lignans for antivirals-are discussed in some detail. Prospects of lignans in antiviral drug discovery are also discussed.


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